molecular formula C16H23N3O3 B14797457 (R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate

(R)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate

Cat. No.: B14797457
M. Wt: 305.37 g/mol
InChI Key: DBAXEMVCZVGTHL-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with picolinic acid or its derivatives under appropriate reaction conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate: The enantiomer of the compound, which may have different pharmacological properties.

    tert-Butyl 3-(picolinamido)piperidine-1-carboxylate: The racemic mixture containing both ® and (S) enantiomers.

    3-(Picolinamido)piperidine-1-carboxylate: A similar compound without the tert-butyl group.

Uniqueness

®-tert-Butyl 3-(picolinamido)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and pharmacokinetic properties. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 3-(pyridine-2-carbonylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-7-12(11-19)18-14(20)13-8-4-5-9-17-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,20)

InChI Key

DBAXEMVCZVGTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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